molecular formula C24H23IN2O B296784 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-iodo-2-methylphenyl)benzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-iodo-2-methylphenyl)benzamide

Cat. No. B296784
M. Wt: 482.4 g/mol
InChI Key: WIOFTFFTYUOOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-iodo-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzamide derivative and is also known as ML297. It was first synthesized in 2010 by the Scripps Research Institute.

Mechanism of Action

ML297 acts as a selective inhibitor of the TASK-3 potassium channel. This channel is involved in the regulation of neuronal excitability, and its inhibition by ML297 leads to a decrease in neuronal excitability. This mechanism of action makes ML297 a potential therapeutic agent for the treatment of epilepsy, anxiety, and depression.
Biochemical and physiological effects:
Studies have shown that ML297 has a significant effect on the activity of the TASK-3 potassium channel. Its inhibition leads to a decrease in neuronal excitability, which can have a range of biochemical and physiological effects. ML297 has been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety, and depression.

Advantages and Limitations for Lab Experiments

The advantages of using ML297 in lab experiments include its selectivity for the TASK-3 potassium channel and its potential therapeutic applications. However, there are also limitations to its use. ML297 is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its selectivity for the TASK-3 potassium channel may limit its use in certain experiments.

Future Directions

There are several future directions for research on ML297. One potential area of research is the development of more selective inhibitors of the TASK-3 potassium channel. Another area of research is the investigation of the long-term effects of ML297 and its potential therapeutic applications in the treatment of epilepsy, anxiety, and depression. Additionally, research can be conducted to explore the use of ML297 in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of ML297 involves a multi-step process that begins with the reaction of 4-iodo-2-methylbenzaldehyde with 3,4-dihydroisoquinoline in the presence of a base. The resulting product is then reacted with N-bromosuccinimide to form the corresponding bromo derivative. This intermediate is then reacted with 4-aminobenzamide to yield the final product, ML297.

Scientific Research Applications

ML297 has been studied extensively for its potential therapeutic applications. It is a selective inhibitor of the TASK-3 potassium channel, which is involved in the regulation of neuronal excitability. ML297 has been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety, and depression.

properties

Molecular Formula

C24H23IN2O

Molecular Weight

482.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-iodo-2-methylphenyl)benzamide

InChI

InChI=1S/C24H23IN2O/c1-17-14-22(25)10-11-23(17)26-24(28)20-8-6-18(7-9-20)15-27-13-12-19-4-2-3-5-21(19)16-27/h2-11,14H,12-13,15-16H2,1H3,(H,26,28)

InChI Key

WIOFTFFTYUOOMF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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